molecular formula C5H4Cl2IN B1434611 4-Chloro-3-iodopyridine hydrochloride CAS No. 1987263-61-5

4-Chloro-3-iodopyridine hydrochloride

Cat. No.: B1434611
CAS No.: 1987263-61-5
M. Wt: 275.9 g/mol
InChI Key: DGWNGHSQEOISGU-UHFFFAOYSA-N
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Description

4-Chloro-3-iodopyridine hydrochloride is a chemical compound with the molecular formula C5H4Cl2IN. It is an organohalide, specifically a halopyridine, characterized by the presence of both chlorine and iodine atoms attached to a pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodopyridine hydrochloride typically involves the halogenation of pyridine derivatives. One common method is the iodination of 4-chloropyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodopyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while a Suzuki coupling reaction can produce a biaryl compound .

Scientific Research Applications

4-Chloro-3-iodopyridine hydrochloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodopyridine hydrochloride is primarily related to its ability to participate in various chemical reactions. Its halogen atoms can be selectively activated or substituted, allowing for the precise modification of molecular structures. This makes it a valuable tool in the synthesis of compounds with specific biological or material properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-iodopyridine hydrochloride is unique due to the presence of both chlorine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. Its ability to undergo selective substitution and coupling reactions sets it apart from other halopyridines, offering more options for chemical modifications .

Biological Activity

4-Chloro-3-iodopyridine hydrochloride is a halogenated aromatic compound with significant biological activity, particularly in pharmacology and medicinal chemistry. Its unique structural features contribute to its interactions with various biological targets, making it a subject of interest for research and development.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₄ClIN, with a molecular weight of approximately 254.46 g/mol. The compound features a pyridine ring substituted at the third position with an iodine atom and at the fourth position with a chlorine atom, alongside a reactive amine group. This configuration influences its chemical reactivity and biological properties, allowing it to participate in various biochemical pathways.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Cytochrome P450 Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism. This inhibition suggests potential implications for drug interactions and pharmacokinetics when used therapeutically.
  • Enzyme Interactions : The compound's structure allows it to act as both a nucleophile and electrophile, facilitating nucleophilic substitution reactions. This property is significant in synthesizing heterocyclic compounds used in pharmaceuticals .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound:

  • Cell Proliferation Inhibition : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown moderate cytotoxicity against ovarian cancer cells while demonstrating limited toxicity towards noncancerous cells .
  • Differentiation Induction : A study on related compounds revealed their ability to induce differentiation in acute myeloid leukemia (AML) cell lines, enhancing the expression of differentiation markers such as CD11b . This mechanism may provide insights into developing novel therapies for AML.

Antimicrobial Activity

There is emerging evidence suggesting that this compound may possess antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various pathogens, indicating potential applications in treating infections .

Case Studies and Research Findings

Several case studies have documented the biological activity of related pyridine derivatives:

  • Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action.
  • Mechanistic Studies : Investigations into the mechanisms of action have revealed that these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReference
Cytochrome P450 InhibitionInhibits CYP1A2 enzyme
Anticancer ActivityModerate cytotoxicity against ovarian cancer cells
Differentiation InductionInduces CD11b expression in AML cells
Antimicrobial PotentialEffective against various pathogens

Properties

IUPAC Name

4-chloro-3-iodopyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWNGHSQEOISGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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